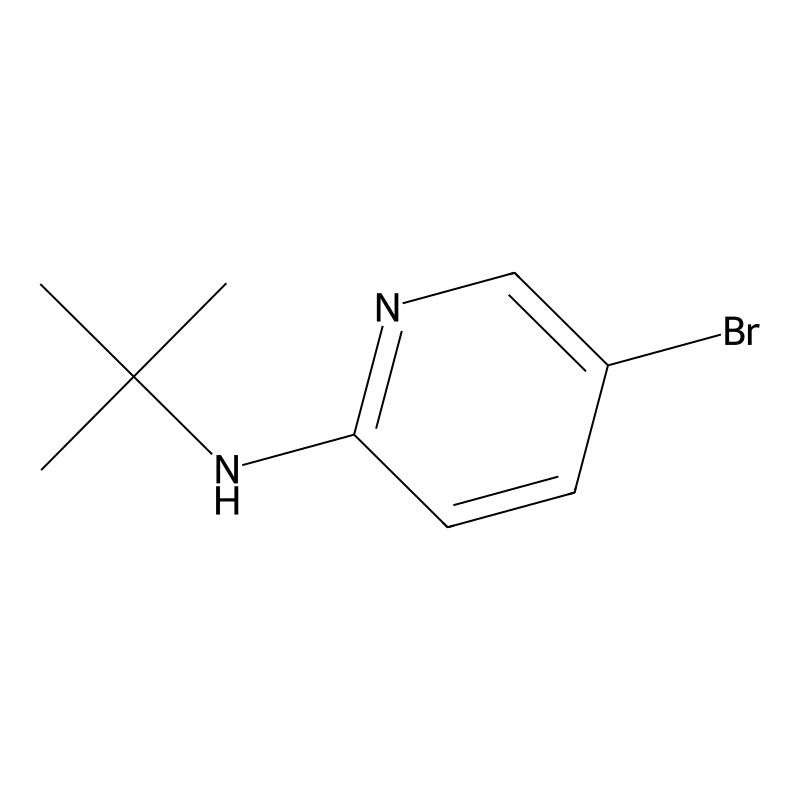N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine is an organic compound classified as a pyridine derivative. It features a bromine atom positioned at the 5th carbon of the pyridine ring and a tert-butylamine group attached to the nitrogen atom. The molecular formula for this compound is C₉H₁₃BrN₂, with a molecular weight of 229.12 g/mol. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics .
- Substitution Reactions: The bromine atom can be replaced by different nucleophiles, such as amines or thiols, through nucleophilic substitution processes. These reactions typically require a base and an appropriate solvent.
- Oxidation Reactions: The compound may undergo oxidation, leading to the formation of oxides or imines, using oxidizing agents like hydrogen peroxide or potassium permanganate.
- Reduction Reactions: Reduction can be achieved using lithium aluminum hydride or sodium borohydride, resulting in derivatives with reduced functionality.
The synthesis of N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine typically involves two main steps:
- Bromination of 2-Pyridinylamine: This step uses bromine or a brominating agent like N-bromosuccinimide in a solvent such as acetic acid or dichloromethane. The reaction conditions are controlled to ensure selective bromination at the 5-position of the pyridine ring.
- Alkylation with Tert-Butylamine: The brominated intermediate is then reacted with tert-butylamine in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent like dimethylformamide or tetrahydrofuran. This alkylation step forms the final product .
N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine has several notable applications:
- Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the formation of N-heterocycles.
- Pharmaceutical Research: Due to its structural properties, it may be explored for its potential therapeutic effects against various diseases .
- Environmental Chemistry: The compound's framework is being investigated for its role in advanced oxidation processes aimed at degrading nitrogen-containing hazardous compounds in water treatment systems.
Several compounds share structural similarities with N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine. Here are some notable examples:
| Compound Name | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|
| N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine | C₁₀H₁₅BrN₂ | 243.14 g/mol | Contains a methyl group at the 3-position |
| N-(5-Bromo-4-methyl-2-pyridinyl)-N-(tert-butyl)amine | C₁₀H₁₅BrN₂ | 243.14 g/mol | Contains a methyl group at the 4-position |
| N-(5-Bromo-2-pyridinyl)-N-isopropylamine | C₉H₁₃BrN₂ | 229.12 g/mol | Substituted with an isopropyl group instead of tert-butyl |
| 5-Bromo-N-(tert-butyl)pyridine | C₉H₁₂BrN | 214.10 g/mol | Lacks the amine substitution at the nitrogen |
These compounds highlight the uniqueness of N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine, particularly in terms of its specific functional groups and their implications for chemical reactivity and biological activity .








